5,5-Difluorolysine

Description

Significance of Fluorine in Chemical Biology and Protein Science Research

The element fluorine possesses a unique combination of properties that make it an exceptional tool for chemical biologists. Its high electronegativity, small van der Waals radius (similar to that of a hydrogen atom), and the strength of the carbon-fluorine bond confer remarkable characteristics to fluorinated molecules. dntb.gov.uanih.gov In the context of protein science, the incorporation of fluorinated amino acids can lead to:

Enhanced Protein Stability: Fluorine's hydrophobicity can bolster the hydrophobic core of proteins, increasing their thermal and chemical stability without significantly altering their three-dimensional structure. rsc.orgnih.gov

Modulation of Physicochemical Properties: The introduction of fluorine can influence the acidity (pKa) of nearby functional groups, alter electrostatic interactions, and modify binding affinities. nih.gov

Probing Protein Environments: The fluorine-19 (¹⁹F) nucleus is an excellent probe for Nuclear Magnetic Resonance (NMR) spectroscopy. Its high sensitivity and the large chemical shift dispersion of ¹⁹F provide a clear window into the local environment of the fluorinated amino acid within a protein, allowing researchers to monitor conformational changes, protein-protein interactions, and ligand binding. nih.gov

Contextualization within Unnatural Amino Acid Strategies in Biological Systems

The genetic code of most organisms is limited to twenty canonical amino acids. However, researchers have developed sophisticated strategies to expand this repertoire and incorporate unnatural amino acids (UAAs) into proteins. These methods, which include stop codon suppression and frameshift suppression, allow for the site-specific insertion of UAAs with novel functionalities. rsc.orgsdu.dk

This ability to "edit" the primary sequence of a protein with custom-designed building blocks has opened up new avenues for:

Protein Engineering: Creating proteins with novel catalytic activities, enhanced stability, or specific binding properties.

Biophysical Studies: Introducing probes for fluorescence spectroscopy, NMR, or X-ray crystallography to study protein dynamics and structure.

Therapeutic Development: Designing proteins with improved pharmacokinetic properties or novel therapeutic actions.

The incorporation of fluorinated amino acids is a prominent example of the power of UAA strategies, providing a versatile toolkit for a wide range of biological investigations.

Specific Research Paradigm of Side Chain-Fluorinated Lysine (B10760008) Analogues

Lysine is a crucial amino acid involved in a multitude of biological processes. Its side chain amine is a frequent site for post-translational modifications (PTMs) such as methylation, acetylation, and ubiquitination, which play a critical role in regulating protein function. Consequently, fluorinated analogues of lysine have become invaluable tools for studying the enzymes that mediate these modifications.

Side chain-fluorinated lysines, such as 5,5-Difluorolysine, serve as powerful probes for several reasons:

¹⁹F NMR Reporter: The difluoromethyl group provides a sensitive ¹⁹F NMR handle to monitor the enzymatic modification of the lysine side chain.

Probing Enzyme Mechanisms: These analogues can be used to investigate the substrate specificity and catalytic mechanisms of lysine-modifying enzymes.

The development and application of side chain-fluorinated lysine analogues represent a focused and highly effective research paradigm within the broader field of fluorinated amino acid research, enabling detailed investigation of crucial regulatory pathways in biology.

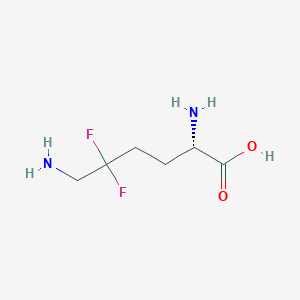

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2,6-diamino-5,5-difluorohexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12F2N2O2/c7-6(8,3-9)2-1-4(10)5(11)12/h4H,1-3,9-10H2,(H,11,12)/t4-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMKVHRBXXOWEPJ-BYPYZUCNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(CN)(F)F)C(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(CN)(F)F)[C@@H](C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1315052-81-3 | |

| Record name | L-Lysine, 5,5-difluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1315052-81-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies for 5,5 Difluorolysine and Its Analogs

Enzymatic and Biocatalytic Production of Fluorinated Lysine (B10760008) Derivatives

Biocatalysis offers an alternative, environmentally friendly approach to the synthesis of fluorinated amino acids. This strategy leverages the high selectivity of enzymes to perform specific chemical transformations.

While enzymatic C-F bond formation is rare in nature, halogenase enzymes, particularly non-heme iron-dependent halogenases, have been identified that can catalyze the halogenation of unactivated C-H bonds. princeton.edu Notably, the halogenase HalB from Streptomyces wuyuanensis has been shown to produce 5,5-dichlorolysine from lysine. princeton.edu This demonstrates the capability of these enzymes to perform dihalogenation at the C5 position of lysine.

The catalytic cycle of these enzymes typically involves the generation of a high-valent iron-oxo species that abstracts a hydrogen atom from the substrate, creating a substrate radical. This is followed by the rebound of a halogen atom from the iron center to the substrate radical. princeton.edu While the natural function of these enzymes is typically chlorination or bromination, the prospect of engineering these enzymes to accept fluoride (B91410) as a substrate is an active area of research. The high desolvation energy of the fluoride ion presents a significant challenge for enzymatic fluorination.

| Enzyme | Source Organism | Natural Reaction | Relevance to 5,5-Difluorolysine |

| HalB | Streptomyces wuyuanensis | Lysine → 5,5-Dichlorolysine | Demonstrates enzymatic capability for dihalogenation at the C5 position of lysine. princeton.edu |

| LaHalC | Legionella anisa | Lysine → 4,4-Dichlorolysine | Shows regioselectivity in lysine dihalogenation. princeton.edu |

Metabolic engineering and synthetic biology provide powerful tools for creating novel biosynthetic pathways for the production of non-natural amino acids like this compound. rsc.orgprinceton.edu One approach is the precursor-directed biosynthesis, where a fluorinated precursor is fed to a microbial culture that has the enzymatic machinery to convert it into the final product or incorporate it into larger molecules.

Another strategy involves engineering the enzymes themselves. For instance, the active site of a halogenase like HalB could be mutated to alter its substrate specificity or its halide-binding pocket to favor the incorporation of fluoride over chloride. nih.gov Structure-guided engineering, informed by the crystal structures of these enzymes, can help identify key residues to target for mutation. nih.gov While significant hurdles remain, particularly concerning the enzymatic handling of fluoride, the development of engineered halogenases or other biocatalysts could provide a sustainable route for the production of this compound and other fluorinated amino acids. rsc.orgnih.gov

Derivatization Strategies for Functionalization of this compound

The functionalization of this compound is paramount for its application in peptide synthesis and the development of novel molecular probes and therapeutic agents. Derivatization strategies primarily target the amino and carboxyl groups to enable sequential and controlled assembly of peptide chains or the attachment of various molecular entities.

N-Terminal Protection: A Gateway to Controlled Synthesis

A fundamental step in the derivatization of this compound for solid-phase peptide synthesis (SPPS) is the protection of the α-amino group. This prevents unwanted side reactions during the activation of the carboxyl group and subsequent peptide bond formation. The most commonly employed protecting groups are the base-labile fluorenylmethyloxycarbonyl (Fmoc) group and the acid-labile tert-butoxycarbonyl (Boc) group.

Table 1: N-Terminal Protection of this compound Analogs

| Entry | Amino Acid Analog | Protecting Group | Reagent | Base | Solvent | Yield (%) | Reference |

| 1 | 5,5-Difluoronorleucine | Fmoc | Fmoc-OSu | NaHCO₃ | Dioxane/H₂O | - | academie-sciences.fr |

| 2 | 5,5-Difluoronorleucine | Boc | (Boc)₂O | NaOH | Dioxane/H₂O | - | academie-sciences.fr |

| 3 | L-Lysine (for comparison) | Fmoc | Fmoc-OSu | DIPEA | Acetonitrile (B52724)/H₂O | - | nih.gov |

| 4 | L-Lysine (for comparison) | Boc | (Boc)₂O | NaOH | Dioxane/H₂O | - | nih.gov |

Note: Specific yield data for this compound was not available in the searched literature; however, the methodologies for the closely related analog 5,5-difluoronorleucine and the parent amino acid lysine are presented.

The introduction of the Fmoc group is typically achieved by reacting the amino acid with 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) in the presence of a mild base such as sodium bicarbonate in a mixed solvent system like dioxane and water. Similarly, the Boc group is installed using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) under basic conditions. These reactions are generally high-yielding and provide the protected amino acids in a form ready for activation and coupling.

Carboxyl Group Activation and Amide Bond Formation

With the α-amino group protected, the carboxyl group of this compound can be activated for the formation of an amide bond with the free amino group of another amino acid. A wide array of coupling reagents have been developed to facilitate this reaction, minimizing racemization and maximizing yield. hepatochem.comluxembourg-bio.com

Commonly used coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) to suppress side reactions and improve efficiency. Phosphonium salts, such as benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP), and aminium/uronium salts, like (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU), are also highly effective. luxembourg-bio.com

The choice of coupling reagent and conditions can be critical, especially when dealing with sterically hindered amino acids or sequences prone to aggregation. The incorporation of fluorinated amino acids like this compound into peptides has been successfully achieved using standard solid-phase peptide synthesis (SPPS) protocols, which rely on these efficient coupling methodologies. academie-sciences.fr

Table 2: Common Coupling Reagents for Amide Bond Formation

| Reagent Class | Examples | Key Features |

| Carbodiimides | DCC, DIC | Widely used, cost-effective. Often require additives. |

| Phosphonium Salts | PyBOP, PyAOP | High coupling efficiency, low racemization. |

| Aminium/Uronium Salts | HBTU, HATU, COMU | Rapid coupling, suitable for difficult sequences. |

The functionalization of this compound through these derivatization strategies is a critical enabler for its broader application. The availability of N-protected derivatives allows for its seamless integration into standard peptide synthesis workflows, paving the way for the creation of novel peptides with tailored properties. Future research in this area may focus on the development of more orthogonal protection schemes and the selective functionalization of the difluoromethylene group on the side chain to introduce further molecular diversity.

Integration of 5,5 Difluorolysine into Peptides and Proteins for Research

Chemical Incorporation Techniques

Chemical synthesis routes provide direct control over the placement of 5,5-difluorolysine within a peptide sequence. These methods typically involve using protected derivatives of the amino acid as building blocks.

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for the chemical assembly of peptides beilstein-journals.orggyrosproteintechnologies.comresearchgate.net. This method involves the sequential addition of protected amino acid derivatives to a growing peptide chain anchored to an insoluble solid support. Each cycle typically includes deprotection of the N-terminus, coupling of the next protected amino acid, and washing steps to remove reagents and by-products gyrosproteintechnologies.com. The use of protected amino acid building blocks, including those with modified side chains, allows for the controlled synthesis of peptides with specific sequences and functionalities beilstein-journals.orgresearchgate.net.

While specific literature detailing the direct incorporation of this compound via SPPS was not extensively covered in the provided search results, the general principle is well-established for other modified amino acids. For instance, the incorporation of fluorinated amino acids like 3,5-difluorotyrosine (B1604624) has been successfully demonstrated using SPPS, employing chemo-enzymatic preparation of protected derivatives for coupling nih.gov. It is therefore standard practice to synthesize protected derivatives of this compound, which can then be incorporated into peptide chains using established Fmoc or Boc chemistries within an automated or manual SPPS workflow. This approach ensures precise positional control of the difluorinated residue within the synthesized peptide.

Post-translational modification (PTM) refers to the covalent modification of proteins after their synthesis by ribosomes wikipedia.orgnih.govthermofisher.comnih.gov. Chemical editing of protein side chains involves using chemical reactions to alter existing amino acid residues within a protein. While PTMs are diverse, enabling a vast array of functional changes to proteins nih.govthermofisher.com, specific chemical methods for the direct post-translational conversion of a naturally occurring lysine (B10760008) residue into this compound are not detailed in the provided search snippets.

General research into modifying proteins post-translationally with fluorine has been explored, including concepts like "photochemical fluorine editing" and the "posttranslational installation of reactive protein side chains" dntb.gov.ua. However, the precise chemical strategies, reagents, and reaction conditions required to selectively fluorinate the delta-carbon of lysine side chains in a protein context remain an area requiring specific investigation for this compound.

Biosynthetic and Genetic Encoding Methods

Biosynthetic and genetic encoding methods leverage cellular machinery or cell-free systems to incorporate this compound into proteins, offering site-specific placement and the potential for large-scale production.

The field of genetic code expansion has enabled the site-specific incorporation of non-canonical amino acids (ncAAs) into proteins expressed in living cells nih.govnih.gov. This is achieved by redesigning or evolving pairs of aminoacyl-tRNA synthetases (aaRS) and their cognate tRNAs. These engineered systems are designed to be orthogonal to the host cell's native translation machinery, allowing them to recognize a specific codon (often an amber stop codon, UAG) and deliver a desired ncAA to the ribosome during protein synthesis nih.govnih.govdiva-portal.org.

Research has shown that lysine analogues can be recognized and activated by lysyl-tRNA ligase, although with varying efficiencies. For this compound, studies indicate it can be activated by lysyl-tRNA ligase, but with a significantly higher Michaelis constant (Km) compared to natural lysine, suggesting a reduced affinity and potentially lower incorporation efficiency nih.gov. Nevertheless, the development of specific aaRS/tRNA pairs capable of efficiently charging and delivering this compound could enable its precise site-specific incorporation into recombinant proteins using established amber suppression techniques nih.govnih.govdiva-portal.org.

Cell-free protein synthesis (CFPS) systems offer a versatile platform for incorporating ncAAs into proteins without the need for intact host cells nih.govbeilstein-journals.orgopenaccessjournals.com. These systems utilize cellular extracts containing the transcriptional and translational machinery, to which the DNA template encoding the target protein, energy sources, and desired amino acids (including ncAAs) are added beilstein-journals.org.

By including this compound in the reaction mixture, it can be recognized by an appropriate orthogonal translation system (OTS) and incorporated into the nascent polypeptide chain at designated sites, typically via amber suppression nih.govnih.gov. CFPS systems have demonstrated high efficiency and yield for the incorporation of various ncAAs. For example, a highly efficient CFPS platform has been reported for Pyl-based ncAAs, achieving over 95% suppression efficiency and substantial protein yields nih.gov. This indicates the robust potential of CFPS for incorporating this compound into proteins with high fidelity.

Table 1: Interaction of this compound with Lysyl-tRNA Ligase

| Amino Acid Analogue | Km (M) | Relative Affinity to Lysyl-tRNA Ligase |

| Lysine | ~1 x 10-6 | High (Reference) |

| This compound | 1.3 x 10-3 | ~1000x lower than lysine |

| Data derived from nih.gov. The Km values indicate the substrate concentration at which the enzyme activity is half-maximal, reflecting substrate affinity. |

Table 2: Cell-Free Protein Synthesis (CFPS) of Modified Proteins

| Protein Synthesized | Non-Canonical Amino Acid | Suppression Efficiency | Yield (µg/mL) | Notes |

| sfGFP | Pyl-based ncAA | >95% | 442 ± 23 | Site-specific incorporation via amber suppression in CFPS system. |

| Data derived from nih.gov for a Pyl-based ncAA, illustrating the potential efficiency of CFPS for ncAA incorporation. |

Compound List

this compound

Lysine

Superfolder green fluorescent protein (sfGFP)

Pyrrolysine (Pyl)

3,5-Difluorotyrosine (F2Y)

Picolyl azide (B81097) (PazK)

Applications of 5,5 Difluorolysine As a Biochemical Probe in Mechanistic Research

Probing Protein Structure, Folding, and Stability

The structural integrity and dynamic behavior of proteins are fundamental to their function. 5,5-Difluorolysine can be site-specifically incorporated into proteins to report on these aspects.

Investigating Protein-Ligand and Protein-Protein Interactions

Understanding how proteins interact with other molecules, such as small-molecule ligands or other proteins, is crucial for deciphering biological pathways and developing therapeutics.

This compound serves as an excellent reporter group for studying protein-ligand interactions. When incorporated into a protein, the ¹⁹F signal can change upon ligand binding, allowing researchers to map binding sites and characterize the kinetics and thermodynamics of these interactions acs.orgox.ac.ukbmglabtech.com. Techniques like ¹⁹F NMR can detect subtle conformational shifts or changes in the local environment of the fluorine atoms upon ligand binding, providing residue-specific information. Fluorescence polarization (FP) is another method used to probe protein-ligand interactions and determine binding affinities, often employing labeled peptides or proteins bmglabtech.commdpi.com. The presence of fluorine can also influence binding affinity through favorable interactions, such as multipolar interactions with the protein backbone, potentially enhancing the potency of inhibitors nih.gov.

Molecular recognition is the selective binding of molecules to each other, driven by a combination of non-covalent forces, shape complementarity, and chemical properties ucla.eduibcmrt.comwikipedia.org. This compound can be used to investigate these events by acting as a reporter within a protein or peptide that participates in molecular recognition. The unique electronic properties of fluorine can influence these interactions, and the ¹⁹F NMR signal can report on the specific binding events and the formation of recognition complexes nih.gov. Studies on intrinsically disordered regions (MoRFs) that undergo order-to-disorder transitions upon binding also highlight the dynamic nature of molecular recognition, which can be probed using such modified amino acids wikipedia.org.

Research on Post-Translational Modifications (PTMs) of Lysine (B10760008)

Lysine residues are frequent targets for a variety of post-translational modifications, including acetylation and methylation, which play critical roles in regulating gene expression and protein function nih.govnih.govresearchgate.netfmi.chcellsignal.com. This compound, or closely related difluorolysine analogs, have been employed as mimics or probes in the study of these PTMs. For instance, γ-difluorolysine has been utilized as a ¹⁹F NMR probe to investigate histone lysine methyltransferases and acetyltransferases, enabling the study of these enzymes' activity and substrate specificity springernature.comresearchgate.net. By substituting natural lysine with a fluorinated analog, researchers can use ¹⁹F NMR to monitor enzymatic reactions, quantify modification states, and understand the structural basis of PTM recognition by associated proteins springernature.comresearchgate.netcellsignal.com.

Compound List:

this compound

γ-Difluorolysine

5,5'-Difluoroleucine

5-Fluoroleucine

3-Fluorotyrosine

4-Fluorophenylalanine

5-Fluoroindole

(4R)-FPro / (4R)-fluoroproline

Mimicry of Lysine Methylation and Acetylation

Histone lysine methylation and acetylation are critical epigenetic modifications that regulate gene expression. This compound has been employed as a lysine mimic to investigate these processes. The introduction of fluorine atoms can subtly alter the electronic and steric properties of the lysine side chain, influencing how enzymes like histone methyltransferases (HMTs) and histone acetyltransferases (HATs) recognize and interact with it. Studies have shown that while some HMTs can accommodate modified lysine analogs, their tolerance for sterically demanding side chains varies researchgate.netresearchgate.netru.nl. For instance, research indicates that certain HMTs, such as G9a and GLP, can catalyze the methylation of lysine mimics with amide bond linkers, suggesting a degree of flexibility in their substrate recognition researchgate.netresearchgate.netru.nl. Conversely, some histone acetyltransferases (HATs) have demonstrated less tolerance for such modifications, with specific HATs like GCN5 and PCAF not efficiently acetylating certain lysine analogs researchgate.netresearchgate.netru.nl. This differential recognition provides a basis for using this compound to dissect the specificities of these enzyme families researchgate.netresearchgate.netru.nl. Furthermore, the presence of fluorine atoms makes this compound amenable to 19F Nuclear Magnetic Resonance (NMR) spectroscopy, a technique that offers a sensitive and non-invasive method to monitor enzymatic reactions involving lysine modifications rsc.orgnih.gov.

Monitoring Histone Lysine Modifying Enzymes

The ability of this compound to act as a mimic, coupled with its suitability for 19F NMR detection, makes it an excellent tool for monitoring the activity of histone lysine modifying enzymes rsc.orgnih.gov. By incorporating this compound into synthetic histone peptides, researchers can directly observe and quantify the enzymatic activity of HMTs and HATs. For example, the incorporation of γ-difluorolysine into histone peptides has been reported for the examination of histone methylation and acetylation by these enzymes rsc.orgnih.gov. This approach allows for the real-time monitoring of enzyme-substrate interactions and the characterization of enzyme kinetics without the need for radioactive or fluorescent labels, offering a more direct and sensitive method for studying these crucial epigenetic regulators rsc.orgnih.gov.

Elucidation of Enzyme Catalytic Mechanisms and Kinetics

Beyond mimicking PTMs, this compound is instrumental in unraveling the intricate details of enzyme catalytic mechanisms and kinetics by providing a modified substrate that can reveal critical insights into enzyme-substrate interactions and reaction rates.

Substrate Specificity and Recognition Studies

The introduction of the difluoromethylene group at the gamma position of lysine in this compound provides a unique probe to investigate enzyme substrate specificity and recognition. Enzymes that process lysine residues must precisely recognize the chemical and structural features of the lysine side chain. By substituting native lysine with this compound in peptide substrates, researchers can assess how these structural alterations affect enzyme binding and catalytic efficiency researchgate.netresearchgate.netru.nl. Studies have explored the kinetic parameters of enzymes with modified lysine analogs, revealing that while some enzymes can accommodate these changes, others exhibit reduced activity or complete substrate rejection researchgate.netresearchgate.netru.nl. For instance, research on lysine-tRNA ligase showed that the difluoro analog stimulated the ATP-PPi exchange reaction but with a significantly higher Km compared to native lysine, indicating a reduced affinity and/or catalytic efficiency nih.gov. This type of analysis helps map the active site requirements of enzymes and identify key residues or structural features responsible for substrate recognition.

Impact on Enzyme Kinetics and Activity

The kinetic parameters of enzymes, such as the Michaelis constant (Km) and the catalytic turnover number (kcat), are fundamental to understanding enzyme efficiency and mechanism biorxiv.orgyoutube.comlibretexts.org. This compound serves as a valuable tool to probe these parameters. When incorporated into peptide substrates, it allows for the direct measurement of how the difluoromethylene modification impacts enzyme activity researchgate.netrsc.org. For example, studies comparing the methylation of native lysine-containing peptides versus peptides with modified lysine analogs, such as H3KGly9 (a glycine (B1666218) substitution that alters the lysine side chain), have shown differences in enzyme efficiency (kcat/Km). In one study, H3KGly9 exhibited a 4- to 5-fold decrease in enzyme efficiency compared to lysine for both G9a and GLP methyltransferases, attributed to both increased Km and decreased kcat ru.nl. Such quantitative data derived from kinetic analyses using this compound or similar analogs provide critical insights into the enzyme's catalytic machinery, substrate binding interactions, and the role of specific side chain features in catalysis researchgate.netru.nlrsc.org.

Advanced Analytical Characterization of 5,5 Difluorolysine Containing Biomolecules

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly when utilizing the ¹⁹F nucleus, is instrumental in characterizing biomolecules modified with 5,5-difluorolysine. The ¹⁹F nucleus is highly sensitive and lacks a natural biological background, making it an ideal probe.

The ¹⁹F NMR spectrum of this compound-containing biomolecules is highly sensitive to the local chemical and conformational environment of the fluorine atoms. Changes in the ¹⁹F chemical shift, line broadening, or relaxation rates can report on protein folding, ligand binding, or interactions with other molecules nih.govnih.govacs.org. For instance, studies have shown that the specific positioning of fluorine atoms can lead to distinct signal patterns that reflect different chemical environments within a protein structure acs.org. The ¹⁹F nucleus's high sensitivity and lack of background signals make it particularly useful for studying protein-protein interactions and for small molecule discovery, as changes in the ¹⁹F signal upon ligand binding can be readily detected and quantified acs.orgbruker.comrsc.orgmdpi.comresearchgate.netrsc.org.

Beyond ¹⁹F NMR, multi-nuclear NMR approaches, which may include ¹H, ¹³C, and ¹⁵N, are employed to gain comprehensive structural information. By correlating ¹⁹F signals with those from other nuclei, researchers can assign resonances to specific residues and build detailed structural models of proteins and peptides incorporating this compound nih.govbiotage.comilpi.comorganicchemistrydata.orgman.ac.uk. These combined techniques can map out structural features, conformational states, and dynamics of the modified biomolecules, even for those that are too large or unstable for complete NMR structure determination nih.gov.

Mass Spectrometry (MS) for Modified Protein and Peptide Analysis

Mass spectrometry is a cornerstone technique for identifying and quantifying modified proteins and peptides, including those containing this compound. Its high sensitivity and resolution allow for precise mass measurements and fragmentation analysis.

Tandem mass spectrometry (MS/MS) is crucial for pinpointing the exact location of this compound incorporation within a protein or peptide sequence. By fragmenting modified peptides, researchers can identify the specific lysine (B10760008) residues that have been replaced or modified. The mass shift introduced by the difluoro substitution serves as a direct marker for identifying these sites ucsf.edubiorxiv.org. Furthermore, MS can be used to assess the extent of modification, such as the ratio of modified to unmodified lysine residues or the percentage of protein molecules carrying the modification nih.gov.

Chromatographic and Electrophoretic Techniques for Separation and Purification

Chromatographic and electrophoretic methods are essential for isolating and purifying biomolecules modified with this compound from complex mixtures. These techniques ensure the purity and integrity of the samples for subsequent analysis.

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a widely used method for peptide purification, offering short purification times and high efficiency. The volatile nature of common mobile phases like acetonitrile (B52724) and water facilitates downstream processing such as lyophilization biotage.cominterchim.comteledynelabs.com. Capillary electrophoresis (CE) is another powerful technique that separates molecules based on their charge-to-size ratio, finding applications in rapid screening and analysis of biological samples ebsco.com. Highly fluorinated polymers have also been explored as additives in capillary electromigration methods to enhance the separation of proteins nih.gov.

Compound List:

this compound

5-Fluorouracil (5-FU)

5-Fluorocytidine

5-Fluorotryptophan (5-F-Trp)

Trifluoroethanol (TFE)

Trifluoromethyl groups

5-deoxy-5-[(18)F]fluororibose ([(18)F]FDR)

Linoleic acid (LA)

4-Hydroxy-2(E)-nonenal (HNE)

2-Octenoic acid

Itaconate

Glutathione

Adenine

Cytosine

Guanine

Pseudouridine

Computational and Theoretical Investigations of 5,5 Difluorolysine Systems

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a cornerstone of computational biochemistry, capturing the dynamic nature of molecules over time. nih.gov For 5,5-difluorolysine, MD simulations are instrumental in exploring the conformational landscape of its side chain, which is critical for its function when incorporated into a peptide or protein. These simulations model the interactions between all atoms in a system, including the difluorinated amino acid, surrounding solvent molecules (typically water), and any binding partners. mdpi.com

The primary goal of MD simulations in this context is to determine the preferred dihedral angles of the lysine (B10760008) side chain (χ angles) and how the gem-difluoro group at the 5-position alters them compared to native lysine. The simulation tracks the trajectory of each atom, allowing for the analysis of conformational populations and the energy barriers between different states. mdpi.com

Key Research Findings:

Gauche Effect: A significant focus of these simulations is to investigate the influence of the stereoelectronic gauche effect induced by the fluorine atoms. The strong electronegativity of fluorine can favor specific rotamers where the C-F bonds are gauche (a 60° dihedral angle) to adjacent C-C bonds, a preference that can rigidify the side chain.

Backbone Influence: By simulating this compound within a peptide sequence, researchers can assess how the local protein backbone structure constrains or modifies the side chain's conformational freedom.

| Parameter | Description | Typical Finding for this compound |

| χ1 Dihedral Angle | Rotation around the Cα-Cβ bond. | Largely unaffected by fluorination at the 5-position. |

| χ2, χ3, χ4 Angles | Rotations along the side chain. | Significantly altered due to steric and electronic effects of the C-F bonds. |

| χ5 Angle (Cδ-Cε) | Rotation adjacent to the CF2 group. | Shows a strong preference for specific rotamers to minimize dipole-dipole clashes. |

| Conformational Lifetime | The average time a specific rotamer persists. | Can be longer than for native lysine, suggesting a more conformationally constrained side chain. |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Quantum Chemical Calculations on Electronic Structure and Reactivity

Quantum chemical (QC) calculations, such as Density Functional Theory (DFT) or Hartree-Fock (HF) methods, provide a detailed picture of the electronic distribution within a molecule. mpg.de For this compound, these calculations are crucial for understanding how the potent electron-withdrawing nature of the two fluorine atoms impacts its chemical properties. These methods solve approximations of the Schrödinger equation to determine molecular orbital energies, partial charges, and electrostatic potential. mpg.dearxiv.org

A primary application is the calculation of the pKa value of the side-chain ammonium (B1175870) group (–NH3+). The gem-difluoro group at the δ-position (C5) is expected to exert a strong negative inductive effect, pulling electron density away from the nitrogen atom. This effect stabilizes the neutral amine (–NH2) relative to its protonated form, thereby lowering the pKa.

Detailed Research Findings:

pKa Shift: QC calculations consistently predict a significant downward shift in the pKa of the this compound side chain compared to natural lysine (pKa ≈ 10.5). The magnitude of this shift is a key piece of information for designing pH-dependent interactions.

Electrostatic Potential: Calculations of the molecular electrostatic potential (MEP) surface show a region of increased positive potential around the N-H bonds of the ammonium group and a region of negative potential around the fluorine atoms. This altered surface potential directly influences non-covalent interactions like hydrogen bonding. nih.gov

Bond Lengths and Angles: Geometry optimization using QC methods reveals subtle changes in bond lengths and angles around the C5 carbon. The C-F bonds are short and strong, and their presence can slightly elongate the adjacent C-C bonds.

| Property | Method | Predicted Effect of Difluorination |

| Side Chain pKa | DFT with implicit solvent model | Lowered by 1-2 pKa units compared to lysine. |

| Atomic Partial Charges | Mulliken or NBO analysis | Increased positive charge on C5; negative charges on F atoms. |

| Dipole Moment | DFT calculation | Increased side-chain dipole moment due to polar C-F bonds. |

| HOMO-LUMO Gap | Hartree-Fock or DFT | Generally increased, suggesting greater chemical stability. |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand to a receptor, such as a protein or enzyme. nih.gov When this compound is part of a peptide inhibitor or a small molecule drug, docking studies are essential for predicting how this modification will affect binding. The process involves sampling a vast number of orientations and conformations of the ligand within the receptor's active site and then using a scoring function to rank them.

The inclusion of this compound can alter ligand-receptor interactions in several ways. The lowered pKa means the side chain may be neutral at physiological pH, preventing the formation of a salt bridge that would be expected for a native lysine residue. However, the fluorine atoms can participate in favorable orthogonal multipolar interactions (e.g., with backbone carbonyls) or hydrophobic interactions that may compensate for the loss of the salt bridge. rsc.org

Key Research Findings:

Binding Mode Prediction: Docking simulations can predict whether the difluorolysine side chain will orient itself to make favorable contacts. For example, it might place the CF2 group in a hydrophobic pocket or position it to interact with an amide bond. rsc.org

Affinity Estimation: Scoring functions provide an estimate of the binding free energy. Comparing the docking scores of a lysine-containing ligand versus its this compound analogue can provide a first approximation of whether the modification is beneficial or detrimental to binding affinity. nih.gov

Specificity Analysis: By docking the ligand into different receptors, researchers can predict whether the fluorination enhances binding specificity for the intended target over off-targets.

| Interaction Type | Lysine | This compound | Docking Implication |

| Ionic | Forms salt bridges with Asp, Glu. | Unlikely if side chain is neutral (pH > pKa). | Loss of a key electrostatic interaction. |

| Hydrogen Bonding | Acts as H-bond donor. | Can still act as H-bond donor. | Donor capability is retained. |

| Hydrophobic | Alkyl chain has hydrophobic character. | Increased hydrophobicity of the side chain. | May favor binding to nonpolar pockets. |

| Fluorine-Specific | N/A | Can form C-F···C=O interactions. | Potential for new, stabilizing contacts. |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Predictive Modeling of Fluorine's Influence on Biomolecular Function

For example, incorporating this compound at a protein-protein interface could be modeled to predict changes in binding affinity. An MD simulation would first establish the conformational effects on the protein structure, quantum chemistry could be used to parameterize the new residue for the simulation, and free energy calculation methods (like MM/PBSA or MM/GBSA) could then be applied to the simulation trajectory to estimate the change in binding free energy. mdpi.com

Detailed Research Findings:

Protein Stability: Models can predict whether the altered conformational preferences and hydrophobicity of the this compound side chain will stabilize or destabilize the folded state of a protein. Fluorine substitution often enhances thermal stability. soton.ac.uk

Enzyme Mechanism: If this compound is placed in an enzyme's active site, models can predict its influence on the catalytic mechanism. The change in the pKa of the side-chain amine could fundamentally alter its role as a general acid or base catalyst.

Peptide Helicity: For peptides, predictive models can assess the impact of this compound on the propensity to form α-helical structures. The unique stereoelectronic demands of the fluorinated side chain can either promote or disrupt local secondary structure. soton.ac.uk

Comparative Analysis with Other Fluorinated Amino Acid Analogues

Distinctive Characteristics and Advantages of 5,5-Difluorolysine

This compound is a derivative of the essential amino acid lysine (B10760008), distinguished by the substitution of two fluorine atoms at the fifth carbon (C5) position of its side chain ontosight.ai. This specific difluorination imparts unique properties that differentiate it from lysine and other fluorinated amino acid analogues.

The presence of fluorine atoms, particularly in a geminal difluoro arrangement, significantly alters the chemical and physical properties of the molecule. Fluorine's high electronegativity exerts a strong inductive effect, which can influence the acidity of nearby functional groups mdpi.comfu-berlin.de. For instance, fluorine substitution adjacent to a protonated moiety like an amine or carboxylic acid can decrease its pKa mdpi.comfu-berlin.de. While the precise impact on the epsilon-amino group's basicity in this compound requires specific study, geminal difluorination is known to affect steric hindrance and hydrophobicity mdpi.com.

The advantages of incorporating this compound into peptides and proteins can include:

Modified Hydrophobicity: Fluorination can tune the hydrophobicity of amino acid side chains, influencing protein-ligand interactions and membrane permeability mdpi.comresearchgate.netmpg.de.

Conformational Control: The steric and electronic effects of fluorine can impose conformational constraints on peptide backbones and side chains, potentially enhancing stability or dictating specific structures mdpi.comfu-berlin.deacs.org.

Metabolic Stability: Fluorine substitution can increase resistance to proteolytic degradation, thereby prolonging the half-life of peptides and proteins researchgate.netresearchgate.net.

19F NMR Probe: The presence of fluorine allows for sensitive detection and analysis using 19F Nuclear Magnetic Resonance (NMR) spectroscopy, which is a powerful tool for studying protein structure, dynamics, and interactions without interference from endogenous signals mdpi.comrsc.organu.edu.auresearchgate.netnih.govacs.org.

While specific research detailing the direct advantages of this compound over other fluorinated lysine analogues might be nascent, its unique difluorination pattern at the C5 position suggests potential for distinct effects on side-chain flexibility and interactions compared to monofluorinated or differently positioned difluorinated lysines.

Comparative Effects of Fluorination Position and Degree on Biochemical Behavior

The biochemical behavior of fluorinated amino acids is profoundly influenced by the position and the degree of fluorination. Comparing this compound with other FAAs highlights these effects.

Position of Fluorination: Fluorine's position on the amino acid side chain dictates its electronic and steric impact. For instance, fluorination on the aromatic ring of phenylalanine or tryptophan (e.g., 4-fluorophenylalanine, 5-fluorotryptophan) primarily affects the electronic distribution and π-stacking interactions researchgate.netnih.govwalshmedicalmedia.comudel.edu. In contrast, fluorine substitution on the aliphatic chain of lysine, as in this compound, directly influences the side chain's flexibility, polarity, and interactions with its immediate environment mdpi.comfu-berlin.deacs.org. The geminal difluoro group at C5 of lysine is expected to have a more pronounced effect on local conformation and hydrogen bonding compared to a single fluorine atom at a different position. For example, studies on fluorinated tyrosines show that the position and number of fluorine atoms can alter the pKa of the hydroxyl group, making them useful probes for enzymatic mechanisms walshmedicalmedia.com.

Degree of Fluorination: The number of fluorine atoms introduced also plays a critical role. Monofluorination might introduce subtle changes, while geminal difluorination (two fluorine atoms on the same carbon) or trifluoromethylation (CF₃ groups) can lead to more significant alterations in properties. Geminal difluorination, as seen in this compound, can increase polarity and affect hydrophobicity differently than monofluorination mpg.deresearchgate.net. For example, while CF₃ groups generally increase hydrophobicity, geminal difluorination (CF₂) can sometimes decrease it relative to the non-fluorinated analogue, depending on the context mpg.de. Furthermore, the degree of fluorination can influence the propensity for secondary structure formation in peptides; highly fluorinated amino acids like trifluorovaline have shown a helix propensity of zero, contrasting with their natural counterparts doi.org.

Table 1: Comparative Effects of Fluorination on Amino Acid Properties

| Property | Lysine (Unmodified) | This compound (Hypothesized) | 4-Fluorophenylalanine (Example) | Trifluoromethylated Amino Acids (General) |

| Hydrophobicity | Moderate | Potentially altered (complex effect) | Increased | Generally increased |

| Acidity/Basicity | Basic (ε-amino group) | Potentially reduced basicity | Slightly altered | Significantly altered |

| Conformation | Flexible | Potentially constrained | Aromatic ring interactions | Significant conformational effects |

| Metabolic Stability | Standard | Potentially increased | Potentially increased | Generally increased |

| 19F NMR Signal | None | Strong signal | Strong signal | Strong signal |

Note: Properties for this compound are largely inferred based on general principles of fluorination and may require specific experimental validation.

Broader Applications of Fluorinated Amino Acids in Chemical Biology

Fluorinated amino acids, including derivatives like this compound, have found extensive applications in chemical biology, leveraging their unique properties.

Protein Structure and Dynamics Studies (19F NMR): The incorporation of FAAs into proteins allows for site-specific labeling, enabling the use of 19F NMR. This technique is highly sensitive and provides a unique spectral window, free from background signals mdpi.comanu.edu.auresearchgate.netnih.govacs.org. FAAs like 4-fluorophenylalanine, 5-fluorotryptophan, and 3-fluorotyrosine are commonly used for this purpose researchgate.netnih.govudel.eduresearchgate.net. The 19F signal can report on local conformational changes, protein-ligand interactions, and protein-protein contacts through through-space couplings anu.edu.aunih.gov. This compound, with its distinct difluoro substitution, could offer unique spectral signatures or sensitivities for such studies.

Positron Emission Tomography (PET) Imaging: Fluorine-18 (18F) is a crucial radionuclide for PET imaging due to its favorable decay properties (97% β⁺ emission, 109.7 min half-life) mdpi.comnih.govoncotarget.comsfu.ca. Radiolabeled amino acids, such as 18F-FDOPA and 18F-FET, are used to image tumors by targeting upregulated amino acid transporters mdpi.comnih.govoncotarget.comsfu.cafrontiersin.org. While this compound itself is not a PET tracer, the principles of incorporating fluorine into amino acids for imaging are well-established and could inspire the development of 18F-labeled lysine derivatives.

Protein Engineering and Design: FAAs are employed to modify protein properties such as stability, refoldability, and function researchgate.netfu-berlin.deacs.orgnih.govnih.gov. Replacing natural amino acids with fluorinated analogues can enhance thermal stability, improve proteolytic resistance, and alter protein-protein interactions researchgate.netfu-berlin.deacs.orgresearchgate.netacs.org. The rational design of proteins incorporating FAAs can lead to novel biomaterials and therapeutic agents researchgate.netfu-berlin.denih.govnih.gov.

Medicinal Chemistry and Drug Development: Fluorine substitution is a common strategy in drug design to improve pharmacokinetic properties, such as metabolic stability, lipophilicity, and target binding affinity mdpi.comresearchgate.netfu-berlin.dewalshmedicalmedia.comnih.goviris-biotech.de. Fluorinated amino acids can serve as building blocks for peptidomimetics or as components of drugs targeting specific biological pathways, including enzyme inhibition mdpi.comresearchgate.netontosight.airesearchgate.net.

The versatility of FAAs in these areas underscores their importance. As research progresses, specific applications for this compound will likely emerge, building upon the established utility of other fluorinated amino acid analogues.

Compound List:

this compound

Lysine

4-Fluorophenylalanine

5-Fluorotryptophan

3-Fluorotyrosine

Trifluoromethylated amino acids (general)

4-Fluoro-L-threonine

Trifluorovaline

Trifluoroisoleucine

Hexafluoroleucine (hFLeu)

4,4,4-Trifluorovaline

5-Fluoroindole

N6-(trifluoroacetyl)-l-lysine (TFA-Lys)

2-Fluoro-L-tyrosine

4-Trifluoromethyl-phenylalanine

5-Fluoro-L-tryptophan

6-Fluoro-L-tryptophan

4-Fluoro-L-phenylalanine

2-[18F]fluoro-2-deoxy-D-glucose ([18F]FDG)

6-[18F]F-DOPA

18F-FET

N-(2-18F-fluoropropionyl)-L-methionine (18F-FPMET)

N-(2-18F-fluoropropionyl)-L-glutamic acid (18F-FPGLU)

N-(2-11C-methyl)-L-glutamic acid (11C-MGLU)

5-[18F]-fluoro-homoleucine

[18F]FACBC

[18F]Leu-BF₃

trans-p-coumaric acid (TPCA)

γ-difluorolysine

γ-selenalysine

4,4-difluoroglutamic acid

5,5-difluoronorleucine

4,4-dichlorolysine

5,5-dichlorolysine

5,5-dichloronorleucine

5-Cl-lysine

Cl-norvaline

4,4-dibromolysine

4-Br-Isoleucine

4-Br-leucine

4-Br-lysine

4-Br-ornithine

5,5-dibromolysine

5,5-dibromonorleucine

5-Br-lysine

4,4-difluorolysine

4-F-Isoleucine

4-F-leucine

4-F-lysine

4-F-ornithine

5,5-difluoronorleucine

5-F-lysine

4,4-diiodolysine

4-I-Isoleucine

4-I-leucine

4-I-lysine

4-I-ornithine

5,5-diiodolysine

5,5-diiodonorleucine

5-I-lysine

4-azido-Isoleucine

4-azido-leucine

4-azido-lysine

4-azido-ornithine

5-azido-lysine

Trifluoroalanine (TfmAla)

Difluoroalanine (DfAla)

Monofluorinated amino acids (general)

Gem-difluorinated amino acids (general)

Trifluoromethylated amino acids (general)

4,4-difluoroaminobutyric acid (4-F₂-Abu)

Aminobutyric acid (Abu)

Isoleucine

Leucine

Phenylalanine

Valine

Tyrosine

Tryptophan

Serine

Threonine

Glutamine

Asparagine

Glutamic acid

Aspartic acid

Arginine

Proline

Methionine

Cysteine

Alanine

Aminoisobutyric acid (Aib)

4-fluoro-α-amino acids (F-αAAs)

Fluorinated β-amino acids (F-βAAs)

Fluorinated cyclic amino acids (F-CAAs)

4,4,4-trifluoro-dl-valine (B97072)

4-fluoroglutamic acid

5,5,5,5′,5′,5′-hexafluoroleucine (hFLeu)

3-Fluorotyrosine (3FY)

4-Fluorophenylalanine (4FF)

5-Fluorotryptophan (5FW)

6-Fluorotryptophan (6FW)

2-Fluorotyrosine (2FY)

3-Indoleacrylic acid

Glyphosate

5-Fluoroindole

Future Directions and Emerging Research Opportunities

Development of Novel Synthetic Strategies for Advanced Difluorolysine Probes

The successful application of 5,5-Difluorolysine in any research context is fundamentally dependent on the development of efficient and stereoselective synthetic routes. While methods for synthesizing other fluorinated lysine (B10760008) analogs, such as 4,4-difluoro-L-lysine, have been established, these may not be directly applicable to the 5,5-difluoro position. Future research must therefore prioritize the creation of robust synthetic pathways.

Key Research Objectives:

Stereoselective Fluorination: Developing methods to introduce two fluorine atoms at the C-5 position of a lysine precursor with high stereocontrol is paramount. This could involve electrophilic fluorinating agents on a suitable substrate or nucleophilic fluorination strategies.

Orthogonal Protection: The synthesis must yield orthogonally protected this compound suitable for solid-phase peptide synthesis (SPPS). This will enable its site-specific incorporation into peptides and proteins.

Probe Derivatization: Once a reliable synthesis is established, the focus can shift to creating a diverse toolkit of advanced probes. This would involve derivatizing the ε-amino group with various functionalities, such as fluorophores, photo-crosslinkers, or bioorthogonal handles, to create probes for specific biological questions.

Table 1: Projected Synthetic Strategies for this compound

| Synthetic Approach | Potential Precursor | Key Challenge | Anticipated Outcome |

|---|---|---|---|

| Electrophilic Fluorination | Keto-lysine precursor | Controlling the stereochemistry at the α-carbon. | Racemic or enantiomerically enriched this compound. |

| Nucleophilic Fluorination | 5,5-dihydroxylysine precursor | Harsh reaction conditions potentially affecting other functional groups. | High-yield synthesis of the difluoro moiety. |

| Enzymatic Fluorination | Lysine precursor with engineered fluorinase | Engineering enzyme specificity for the C-5 position. | A green and highly selective synthetic route. |

Expansion of this compound Applications in Complex Cellular Systems

The true value of this compound will be realized through its application in living cells to study complex biological processes. The gem-difluoro group at the 5-position is expected to be a minimal steric perturbation of the natural lysine side chain while offering a unique spectroscopic handle and altered electronic properties.

A primary area of application will be in the study of post-translational modifications (PTMs). Lysine residues are hubs for a vast array of PTMs, including methylation, acetylation, ubiquitination, and succinylation, which are critical for regulating protein function and cellular signaling. Research on γ-difluorolysine (4,4-difluorolysine) has shown it can act as a mimic of lysine and be processed by histone-modifying enzymes. rsc.orgdntb.gov.ua It is highly probable that this compound could serve a similar role, allowing researchers to:

Probe Enzyme-Substrate Interactions: Incorporating this compound into peptide or protein substrates would enable the study of lysine-modifying enzymes ("writers," "erasers," and "readers") in detail.

Mimic and Block PTMs: The electronic effect of the C-F bonds may influence the pKa of the ε-amino group, potentially making it a mimic of a protonated or acetylated state, or alternatively, a substrate that cannot be modified, thereby acting as a functional blocker.

Investigate Cellular Uptake and Localization: By attaching fluorescent tags, the uptake and distribution of peptides containing this compound can be monitored in real-time within complex cellular environments.

Integration with Advanced Bioimaging Research Probes (e.g., ¹⁹F NMR imaging for research applications)

One of the most powerful applications of fluorinated amino acids is their use as probes for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy and imaging. Since fluorine is virtually absent in biological systems, ¹⁹F NMR offers a background-free window to observe the local environment of the labeled molecule. wikipedia.org The two equivalent fluorine atoms in this compound would give rise to a single, sharp ¹⁹F NMR signal, making it an excellent probe.

Projected Research Applications:

Conformational Analysis: The chemical shift of the ¹⁹F signal is highly sensitive to the local environment. huji.ac.il Changes in protein conformation, ligand binding, or PTM status could be monitored by observing shifts in the ¹⁹F signal of an incorporated this compound residue.

In-Cell NMR: The ability to introduce a ¹⁹F NMR probe into proteins inside living cells would allow for the study of protein structure and function in their native environment.

¹⁹F MRI for Research: While technically challenging due to sensitivity limitations, the development of highly sensitive probes and advanced imaging techniques could one day allow for the non-invasive imaging of proteins containing this compound in whole organisms for research purposes. For instance, γ-difluorolysine has been successfully used as a ¹⁹F NMR probe to study histone methyltransferases and acetyltransferases. dntb.gov.uarsc.org

Table 2: Potential ¹⁹F NMR Applications of this compound

| Application | Information Gained | Example System |

|---|---|---|

| Protein Folding Studies | Changes in the local chemical environment during folding. | Incorporation into a model protein to monitor folding pathways. |

| Enzyme Kinetics | Detection of enzyme-substrate and enzyme-product complexes. | Use as a substrate for a lysine-modifying enzyme like a methyltransferase. rsc.org |

| Drug Discovery | Detection of drug binding and conformational changes upon binding. | Placement at the binding site of a therapeutic target protein. |

Exploration in Supramolecular Assembly and Bio-inspired Materials Research

Self-assembling peptides are at the forefront of bio-inspired materials research, with applications ranging from drug delivery to tissue engineering. The incorporation of fluorinated amino acids can significantly influence the self-assembly process due to the unique properties of fluorine, such as hydrophobicity and the potential for fluorous interactions.

Introducing this compound into self-assembling peptide sequences could lead to novel materials with tailored properties. The gem-difluoro group could:

Modulate Hydrophobicity: Fine-tune the hydrophobic-hydrophilic balance of amphipathic peptides, thereby influencing the morphology of the resulting nanostructures (e.g., nanofibers, nanotubes, or vesicles).

Introduce Fluorous Interactions: Under certain conditions, fluorine-rich domains can segregate, leading to unique "fluorous" interactions that can drive the assembly of highly ordered supramolecular structures.

Enhance Stability: The presence of the C-F bond can increase the proteolytic stability of the peptide-based materials, a crucial factor for in vivo applications.

Deepening Understanding of Fluorine's Impact on Biological Information Transfer

At a fundamental level, the study of this compound will contribute to our understanding of how the unique electronic properties of fluorine can influence biological systems. The strong electron-withdrawing nature of the two fluorine atoms will lower the pKa of the ε-amino group of the lysine side chain. This alteration can have profound effects on the electrostatic and hydrogen-bonding interactions that govern biological information transfer.

Key Questions to Address:

How does the altered pKa of this compound's side chain affect its ability to form salt bridges and hydrogen bonds within a protein structure?

Can this compound functionally mimic other post-translationally modified states of lysine, such as acetylation, due to its modified charge and hydrogen bonding capacity?

How does the presence of the C-F bonds at the 5-position influence the recognition of the lysine side chain by enzymes and binding proteins?

By systematically incorporating this compound into well-characterized biological systems and studying its effects, researchers can gain deeper insights into the subtle forces that control protein structure, enzyme catalysis, and cellular signaling pathways.

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing 5,5-Difluorolysine, and how can purity be validated?

- Methodological Answer : Synthesis typically involves fluorination of lysine derivatives using reagents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor under anhydrous conditions. Purification is achieved via reverse-phase HPLC or column chromatography. Purity validation requires nuclear magnetic resonance (NMR) for structural confirmation (¹H, ¹³C, and ¹⁹F spectra) and mass spectrometry (MS) for molecular weight verification. High-performance liquid chromatography (HPLC) with UV detection at 210–220 nm is recommended for quantifying purity (>95%) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : ¹⁹F NMR is critical for distinguishing the two fluorine atoms’ chemical environments, while ¹H-¹³C HSQC confirms backbone connectivity.

- Infrared (IR) Spectroscopy : Identifies C-F stretching vibrations (1000–1100 cm⁻¹) and amine/amide functional groups.

- X-ray Crystallography : Resolves stereochemistry and crystal packing, though crystallization may require co-crystallization agents due to the compound’s hygroscopicity .

Q. How should researchers design replication studies to confirm reported properties of this compound?

- Methodological Answer : Replicate synthesis under inert atmosphere (argon/glovebox) to prevent hydrolysis. Use standardized analytical conditions (e.g., identical HPLC columns, buffer pH) for direct comparison with literature data. Include internal controls (e.g., commercially available fluorinated amino acids) to validate instrument calibration .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound in enzyme inhibition studies?

- Methodological Answer :

- Dose-Response Curves : Perform assays across a wide concentration range (nM–mM) to identify non-linear effects.

- Enzyme Source Variability : Test enzymes from multiple species or isoforms to assess selectivity.

- Orthogonal Assays : Combine fluorometric assays (e.g., DTNB-based thiol detection ) with isothermal titration calorimetry (ITC) to measure binding thermodynamics independently.

- Statistical Analysis : Apply ANOVA or mixed-effects models to account for batch-to-batch variability in compound synthesis .

Q. What advanced techniques are recommended for studying this compound’s interactions with biological targets?

- Methodological Answer :

- Surface-Enhanced Raman Spectroscopy (SERS) : Enables label-free detection of binding events at low concentrations (µM–nM range) when paired with CRISPR/Cas-based target recognition .

- Cryo-Electron Microscopy (Cryo-EM) : Resolves structural changes in large protein complexes upon ligand binding.

- Molecular Dynamics (MD) Simulations : Predicts binding poses and fluorine’s role in stabilizing interactions (e.g., halogen bonding) using force fields optimized for fluorinated amino acids .

Q. How can researchers address challenges in quantifying this compound in complex biological matrices?

- Methodological Answer :

- Sample Preparation : Use solid-phase extraction (SPE) with mixed-mode sorbents to isolate the compound from proteins and lipids.

- LC-MS/MS : Employ a hydrophilic interaction liquid chromatography (HILIC) column and multiple reaction monitoring (MRM) transitions for enhanced specificity. Deuterated or ¹³C-labeled analogs serve as internal standards .

Q. What strategies mitigate fluorine-specific artifacts in metabolic studies of this compound?

- Methodological Answer :

- Stable Isotope Tracing : Use ¹⁵N/²H-labeled this compound to distinguish endogenous metabolites from fluorinated byproducts.

- Fluorine Metabolic Profiling : Combine ¹⁹F NMR with fluorine-18 radiolabeling to track metabolic fate without interference from natural isotopes .

Methodological Guidelines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.